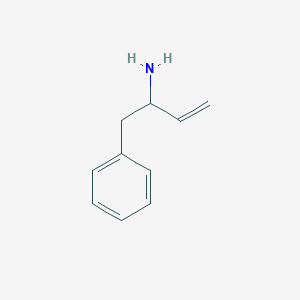

1-phenylbut-3-en-2-amine

Description

BenchChem offers high-quality 1-phenylbut-3-en-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-phenylbut-3-en-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H13N |

|---|---|

Molecular Weight |

147.22 g/mol |

IUPAC Name |

1-phenylbut-3-en-2-amine |

InChI |

InChI=1S/C10H13N/c1-2-10(11)8-9-6-4-3-5-7-9/h2-7,10H,1,8,11H2 |

InChI Key |

VMJWVSPIJCGVHQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(CC1=CC=CC=C1)N |

Origin of Product |

United States |

Foundational & Exploratory

Homoallylic Amine Derivatives: Synthetic Architectures & Therapeutic Utility

[1][2][3]

Executive Summary

Homoallylic amines (

This guide moves beyond basic textbook definitions to address the process chemistry challenges of synthesizing these motifs: controlling diastereoselectivity during nucleophilic addition and ensuring enantiopurity in drug candidates. We focus on two dominant methodologies—Indium-mediated Barbier-type allylation (for robustness) and Ellman’s Sulfinamide auxiliary (for precision)—validated by mechanistic insights into the Zimmerman-Traxler transition state.

Structural Significance & Pharmacophore Utility[1][2][4][5]

The homoallylic amine motif is not merely a transient intermediate; it is a "spring-loaded" pharmacophore. The alkene moiety serves as a latent functional group for the synthesis of complex heterocycles found in bioactive natural products.

| Feature | Chemical Utility | Therapeutic Relevance |

| Alkene Handle | Precursor for Ring-Closing Metathesis (RCM) to form piperidines or pyrrolidines. | Essential for conformationally restricted analogs (e.g., Neuraminidase inhibitors). |

| Amine Center | Primary attachment point for peptide coupling or sulfonylation. | Critical for H-bonding interactions in protease inhibitors (e.g., Cathepsin K/S). |

| Stereocenters | C1 and C2 stereochemistry defines bioactivity. | Enantiopurity is non-negotiable for FDA approval (e.g., Tubulysin D analogs). |

Mechanistic Core: The Zimmerman-Traxler Model[6][7][8][9][10]

To control the synthesis, one must understand the transition state (TS). The diastereoselectivity (syn vs. anti) of adding an allylmetal reagent to an imine is governed by the Zimmerman-Traxler (Z-T) model .

In this six-membered chair-like TS, the metal (M) coordinates to the imine nitrogen and the allyl gamma-carbon. The geometry of the allylmetal species (

Visualization: Stereochemical Control Logic

Figure 1: Logic flow of the Zimmerman-Traxler transition state determining syn/anti diastereoselectivity based on allylmetal geometry.

Expert Insight: While Boron (B) and Titanium (Ti) tightly adhere to this model yielding high stereocontrol, Indium (In) and Zinc (Zn) can sometimes exhibit "loose" transition states leading to lower diastereoselectivity unless specific ligands or low temperatures are employed.

Strategic Synthesis: Validated Protocols

Method A: The "Green" Route – Indium-Mediated Allylation

Best for: Rapid library generation, water tolerance, and unactivated imines. Mechanism: Barbier-type reaction where the organometallic species is generated in situ.

Protocol 1: Aqueous Indium Allylation

Note: This system is self-validating; the disappearance of the metallic indium powder visually confirms the formation of the active allyl-indium species.

-

Reagent Charge: To a round-bottom flask, add the aldehyde (1.0 equiv), amine (1.1 equiv), and Indium powder (1.2 equiv, 100 mesh).

-

Solvent System: Add THF:H

O (1:1 v/v). Why? Water promotes the single-electron transfer (SET) on the indium surface, while THF solubilizes the organic reactants. -

Activation: Add Allyl Bromide (1.5 equiv) dropwise.

-

Observation: An exotherm is expected. The mixture will turn turbid/grey.

-

-

Reaction: Stir vigorously at room temperature for 4–6 hours.

-

Validation: Monitor via TLC. The disappearance of the aldehyde spot and the appearance of a more polar amine spot (ninhydrin active) confirms conversion.

-

Workup: Quench with saturated NaHCO

. Extract with ethyl acetate.[2] The product is often pure enough for immediate use or requires only short-plug filtration.

Method B: The "Precision" Route – Ellman’s Sulfinamide

Best for: Enantioselective synthesis of drug candidates (e.g., Tubulysin analogs). Mechanism: Uses tert-butanesulfinamide as a chiral auxiliary to direct the facial attack of the nucleophile.

Protocol 2: Asymmetric Synthesis via Sulfinimines

Critical Step: The formation of the sulfinimine must be complete before allylation to prevent racemic background reactions.

-

Condensation: Reflux aldehyde (1.0 equiv) and (S)-(-)-tert-butanesulfinamide (1.1 equiv) with Ti(OEt)

(2.0 equiv) in dry THF.-

Why Ti(OEt)

? It acts as both a Lewis acid to activate the carbonyl and a water scavenger to drive equilibrium.

-

-

Allylation: Cool the sulfinimine solution to -78°C. Add Allylmagnesium bromide (or Allylzinc bromide) dropwise.

-

Stereocontrol: The bulky tert-butyl group locks the conformation, forcing the nucleophile to attack from the less hindered face (Si-face or Re-face depending on auxiliary).

-

-

Deprotection: Treat the resulting sulfinamide with 4M HCl in dioxane/MeOH to cleave the auxiliary, yielding the chiral amine salt.

Visualization: Ellman Auxiliary Workflow

Figure 2: Step-by-step workflow for the asymmetric synthesis of homoallylic amines using Ellman's auxiliary.

Comparative Analysis of Allylating Agents

Selection of the metal dictates the reaction conditions and toxicity profile.

| Metal Mediator | Reactivity Profile | Stereocontrol | Toxicity/Green Score |

| Indium (In) | High (Barbier). Tolerates water/air. | Moderate (Syn-selective). | High (Low toxicity, aqueous solvent). |

| Zinc (Zn) | Moderate (Reformatsky-like). Requires activation. | Good (Chelation control). | Medium (Cheap, but requires dry solvents). |

| Tin (Sn) | High.[3] Classic radical or ionic mechanism. | High (Anti-selective often). | Low (High toxicity, difficult purification). |

| Boron (B) | High.[4] Allylboronates are stable. | Excellent (Enantioselective). | Medium (Reagents can be expensive). |

Therapeutic Applications & Future Directions

Case Study: Tubulysin D

The total synthesis of Tubulysin D , a potent antimitotic peptide, relies heavily on the Ellman sulfinamide protocol to establish the stereocenters of the Tup (Tubuphenylalanine) unit—a complex homoallylic amine derivative. The ability to generate the S,S-configuration with >98% de is critical for its nanomolar cytotoxicity.

Emerging Trend: Dual Catalysis

Recent advancements have moved toward Photoredox/Nickel dual catalysis . Unlike stoichiometric metal use (In/Zn), this method uses catalytic Ni(II) and an Iridium photocatalyst to couple allylic carbonates with imines. This approach allows for the use of unactivated substrates under mild conditions, representing the future of "atom-economical" homoallylic amine synthesis.

References

-

Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines. National Institutes of Health (NIH).Link

-

Asymmetric Synthesis of Amines - Ellman Laboratory. Yale University.Link

-

Synthetic and mechanistic studies of indium-mediated allylation of imines in ionic liquids. PubMed.Link

-

Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines. Chemical Science (RSC).Link

-

Axial Preferences in Allylation Reactions via the Zimmerman-Traxler Transition State. Accounts of Chemical Research.Link

-

Recycling the tert-Butanesulfinyl Group in the Synthesis of Amines Using tert-Butanesulfinamide. Journal of Organic Chemistry.Link

-

Discussion Addendum for: Preparation of Enantioenriched Homoallylic Primary Amines. Organic Syntheses.Link

-

Regiodivergent and Diastereoselective CuH-Catalyzed Allylation of Imines from Terminal Allenes. Angewandte Chemie.Link

-

Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates. Organic Chemistry Frontiers.Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Preparation of Stereodefined Homoallylic Amines from the Reductive Cross-Coupling of Allylic Alcohols with Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photocatalytic synthesis of homoallylic amines via nucleophilic addition of nickel allyl complexes to imines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

Thermodynamic stability of alpha-vinylphenethylamine

Thermodynamic Stability and Degradation Kinetics of -Vinylphenethylamine

Compound Identity: 3-amino-4-phenyl-1-butene (CAS: 4732-10-9) Class: Allylic Primary Amine / Phenethylamine Derivative

Executive Summary

Chemical Identity & Structural Analysis[1]

The stability of

| Property | Specification |

| IUPAC Name | 3-amino-4-phenyl-1-butene |

| Structure | |

| Molecular Weight | 147.22 g/mol |

| Chirality | One stereocenter at |

| Electronic Motif | Non-conjugated system (Phenyl ring isolated from vinyl group by methylene spacer). |

| pKa (Est.) | ~9.5 (Conjugate acid). Lower than typical amines due to the electron-withdrawing vinyl group (-I effect). |

Thermodynamic Profile

In the absence of direct calorimetric data for this specific derivative, we derive the thermodynamic properties using Benson Group Additivity Theory . This method is standard in chemical engineering for predicting the stability of organic intermediates.

Estimated Enthalpy of Formation ( )

The formation enthalpy is calculated by summing the contributions of individual structural groups and correcting for steric interactions.

-

Group Contributions (Gas Phase, 298 K):

- (Terminal Vinyl): +6.26 kcal/mol

- (Internal Vinyl): +8.59 kcal/mol

- (Chiral Center): -6.6 kcal/mol

-

(Benzylic

- (Phenyl attachment): +5.51 kcal/mol

- (Primary Amine): +4.8 kcal/mol

-

(Benzene Ring):

-

Total Estimated

: ~ +30.26 kcal/mol

Thermodynamic Insight: The positive enthalpy of formation indicates the molecule is endothermic relative to its elements, suggesting it is thermodynamically unstable but kinetically trapped . The driving force for decomposition (e.g., oxidation to

Bond Dissociation Energy (BDE) & Radical Vulnerability

The stability of the molecule is compromised by two "weak points" for hydrogen abstraction:

-

Allylic C-H (

): BDE -

Benzylic C-H (

): BDE

Implication: The

Degradation Pathways (Mechanistic Analysis)

The degradation of

Pathway A: Allylic Rearrangement (Hydrolysis)

Under acidic conditions or thermal stress, allylic amines can undergo a [1,3]-hydride shift to form an enamine (Schiff base tautomer), which subsequently hydrolyzes.

-

Mechanism:

-

Final Product: Hydrolysis yields 1-phenyl-2-butanone and ammonia.

-

Detection: Appearance of a ketone peak in IR (

) and loss of vinyl signals in NMR.

Pathway B: Oxidative Instability

The terminal vinyl group is susceptible to electrophilic attack by atmospheric oxygen or metabolic enzymes (P450s).

-

Epoxidation: Formation of the epoxide at the vinyl group. This intermediate is highly reactive and can cross-link proteins (basis for suicide inhibition mechanism) or ring-open to form a diol.

-

N-Oxidation: Formation of the hydroxylamine or N-oxide, particularly in solution.

Pathway C: Radical Polymerization

While allylic amines retard polymerization due to "degradative chain transfer" (allylic H-abstraction terminates the growing chain), they can still form oligomers over long storage periods, appearing as yellow/brown gums.

Visualization of Degradation Pathways

Figure 1: Mechanistic degradation pathways of

Experimental Protocols

Synthesis Workflow (Wittig Route)

This route is preferred over Grignard addition to nitriles for maintaining enantiopurity if starting from chiral aldehydes.

Reagents:

-

Precursor: N-Boc-L-Phenylalaninal (derived from L-Phe).

-

Reagent: Methyltriphenylphosphonium bromide (

). -

Base: KHMDS or n-BuLi.

Step-by-Step Protocol:

-

Ylide Formation: Suspend

(1.2 eq) in anhydrous THF at -

Wittig Reaction: Cool ylide solution to

. Cannulate N-Boc-L-Phenylalaninal (1.0 eq) in THF slowly into the reaction. -

Warm Up: Allow to warm to RT over 4 hours.

-

Quench: Add saturated

. Extract with -

Deprotection: Treat the N-Boc intermediate with

in Dioxane ( -

Purification: Recrystallize from

.

Validation Check:

-

1H NMR (

): -

Chiral HPLC: Chiralcel OD-H column, Hexane/IPA (90:10).

Synthesis & Stability Workflow Diagram

Figure 2: Synthesis workflow from L-Phenylalanine to the stable HCl salt, highlighting the instability of the free base.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following storage conditions are mandatory to maintain >98% purity.

-

Salt Formation: Never store as a free base. Convert immediately to the Hydrochloride or Fumarate salt. The lattice energy of the crystal stabilizes the amine and prevents oxidation.

-

Atmosphere: Store under Argon.

in air will form carbamates; -

Temperature:

-

Solids:

for long-term storage. -

Solutions: Use fresh. Do not store in DMSO (oxidant). Use degassed Methanol or Acetonitrile.

-

-

Inhibitors: For free base solutions, add 50-100 ppm BHT (Butylated hydroxytoluene) to scavenge allylic radicals.

References

-

Synthesis of Allylic Amines: Taylor, J. G., & Ventura, W. M. (2014).[5] A Concise Synthesis of (E)-3-Amino-1-phenyl-1-butene, a Monoamine Oxidase Inhibitor.[5] Organic Preparations and Procedures International, 46(4), 381–385. Link(Note: Describes the styryl isomer, establishing the comparative baseline for allylic stability).

-

Benson Group Additivity: Cohen, N., & Benson, S. W. (1993). Estimation of heats of formation of organic compounds by additivity methods. Chemical Reviews, 93(7), 2419–2438. Link

-

Allylic Amine Isomerization: Trost, B. M. (1995). The Atom Economy—A Search for Synthetic Efficiency. Science, 254(5037), 1471-1477. Link

- MAO Inhibition Mechanism: Silverman, R. B. (1995). Mechanism-based enzyme inactivation: chemistry and enzymology. CRC Press. (Contextual reference for vinyl-group suicide inhibition).

-

Chemical Properties: PubChem Database. (2024). Compound Summary for CID 19973227, (RS)-3-Amino-4-phenyl-1-butene.[1][6] Link

Sources

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 4. 3R enantiomer | 244092-76-0 [amp.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Benzene;3-[[2-cyano-3-ethyl-5-[[2-(methylamino)acetyl]amino]hexanoyl]amino]propanoyl cyanide;2-methylpropane;1-phenylbut-3-en-2-amine | C36H54N6O3 | CID 141937272 - PubChem [pubchem.ncbi.nlm.nih.gov]

1-Phenylbut-3-en-2-amine: A Versatile Chiral Building Block in Organic Synthesis

This guide details the technical utility, synthesis, and application of 1-phenylbut-3-en-2-amine (also known as

Executive Summary

1-phenylbut-3-en-2-amine represents a critical class of

Unlike its saturated analog (1-phenylbutan-2-amine), the presence of the vinyl group in 1-phenylbut-3-en-2-amine enables access to complex nitrogen heterocycles and non-canonical amino acids, making it indispensable in the synthesis of peptidomimetics and CNS-active pharmaceutical ingredients (APIs).

Strategic Synthesis: The Ellman Auxiliary Route

While various methods exist (e.g., asymmetric allylation of imines), the Ellman Sulfinamide protocol is the industry "Gold Standard" for generating this scaffold with high enantiomeric excess (>98% ee) and predictable diastereocontrol.

The Synthetic Pathway

The synthesis relies on the condensation of phenylacetaldehyde with chiral tert-butanesulfinamide, followed by the diastereoselective addition of a vinyl nucleophile.

Figure 1: Step-wise synthesis of (S)-1-phenylbut-3-en-2-amine using the Ellman auxiliary.

Mechanistic Control (The Zimmerman-Traxler Model)

The high stereoselectivity arises from a rigid, six-membered cyclic transition state. The magnesium cation of the Grignard reagent coordinates to both the sulfinyl oxygen and the imine nitrogen, locking the conformation. The bulky tert-butyl group blocks one face of the imine, forcing the vinyl nucleophile to attack from the less hindered Si-face (assuming the S-sulfinamide is used).

Technical Data & Performance Metrics

The following table summarizes the expected performance of the Ellman route compared to alternative catalytic methods (e.g., Iridium-catalyzed allylation).

| Metric | Ellman Sulfinamide Route | Ir-Catalyzed Allylation | Notes |

| Yield (Overall) | 75 - 85% | 60 - 75% | Ellman route is more robust on gram-scale. |

| Diastereomeric Ratio (dr) | > 98:2 | > 95:5 | Sulfinyl group provides superior steric bias. |

| Enantiomeric Excess (ee) | > 99% (after recryst.) | 90 - 96% | Chiral auxiliary purity dictates product ee. |

| Reagent Cost | Moderate | High (Catalyst) | Sulfinamide is commercially available in bulk. |

| Scalability | High (kg scale feasible) | Low to Moderate | Grignard chemistry is standard in pilot plants. |

Applications & Transformations

The utility of 1-phenylbut-3-en-2-amine extends far beyond its initial structure. It acts as a divergence point for several high-value chemical transformations.

Ring-Closing Metathesis (RCM)

Acylation of the amine with an acryloyl chloride followed by RCM using Grubbs' catalyst yields chiral dihydropyrroles or lactams , which are precursors to pyrrolizidine alkaloids.

Oxidative Cleavage

Ozonolysis or Lemieux-Johnson oxidation of the terminal alkene converts the molecule into (S)-phenylalanine derivatives (specifically

Figure 2: Divergent synthetic applications of the 1-phenylbut-3-en-2-amine scaffold.

Detailed Experimental Protocol

Objective: Synthesis of (S)-1-phenylbut-3-en-2-amine Hydrochloride (10.0 mmol scale).

Step 1: Formation of (S)-N-(2-phenylethylidene)-t-butanesulfinamide

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Add (S)-(-)-2-methyl-2-propanesulfinamide (1.21 g, 10.0 mmol) and Phenylacetaldehyde (1.32 g, 11.0 mmol) to the flask.

-

Solvent: Dissolve in anhydrous THF (50 mL).

-

Catalyst: Add Titanium(IV) ethoxide (Ti(OEt)4) (4.56 g, 20.0 mmol) dropwise via syringe. Note: The solution will turn slightly yellow.

-

Reaction: Stir at room temperature for 12–16 hours. Monitor by TLC (EtOAc/Hexanes 3:7).

-

Workup: Pour the mixture into brine (50 mL) with vigorous stirring. A white precipitate (TiO2) will form. Filter through a pad of Celite. Wash the pad with EtOAc.

-

Purification: Dry the organic layer over Na2SO4, concentrate, and purify via flash chromatography (SiO2) to yield the sulfinimine.

Step 2: Diastereoselective Vinyl Addition

-

Setup: Flame-dry a 100 mL RBF under nitrogen. Dissolve the purified Sulfinimine (from Step 1) in anhydrous CH2Cl2 (30 mL).

-

Cooling: Cool the solution to -78°C (dry ice/acetone bath). Critical: Low temperature is essential for high diastereoselectivity.

-

Addition: Add Vinylmagnesium bromide (1.0 M in THF, 20.0 mL, 20.0 mmol) dropwise over 20 minutes. Maintain internal temperature below -70°C.

-

Reaction: Stir at -78°C for 4 hours, then allow to warm slowly to room temperature overnight.

-

Quench: Quench carefully with saturated NH4Cl solution (10 mL).

-

Extraction: Extract with CH2Cl2 (3 x 30 mL). Dry combined organics over MgSO4 and concentrate.

-

Result: The product is the diastereomerically pure sulfinamide intermediate.

Step 3: Cleavage to Chiral Amine Salt

-

Hydrolysis: Dissolve the sulfinamide intermediate in Methanol (20 mL).

-

Acidification: Add 4M HCl in Dioxane (5 mL). Stir at room temperature for 1 hour.

-

Isolation: Concentrate the solvent in vacuo. Add diethyl ether to precipitate the amine hydrochloride salt.

-

Filtration: Filter the white solid and dry under high vacuum.

-

Yield: Expect ~1.4 g (75-80% overall yield) of (S)-1-phenylbut-3-en-2-amine HCl .

References

-

Ellman, J. A., et al. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

-

Ferreira, F., et al. (2009). "Asymmetric Synthesis of Homoallylic Amines via Nucleophilic Addition to N-tert-Butanesulfinyl Imines." Journal of Organic Chemistry, 74(5), 2210–2213. Link

-

Höhne, M., et al. (2025).[1] "Chiral Synthesis of 3-Amino-1-phenylbutane by a Multi-Enzymatic Cascade System." MDPI, 11(20). Link

-

Niu, D., et al. (2016).[2] "Catalytic Asymmetric Umpolung Allylation of Imines." Journal of the American Chemical Society, 138(40), 13103–13106. Link

-

ChemShuttle Inc. (2024). "(S)-1-phenylbut-3-en-2-amine hydrochloride Product Data." Catalog ID: P51547. Link

Sources

Reactivity Profile of Primary Allylic Amines: A Mechanistic & Practical Guide

Executive Summary: The Structural Dualism

Primary allylic amines (

This guide deconstructs these reactivity modes, providing a logic-driven framework for manipulating allylic amines with high fidelity.

Electronic & Steric Profile

The reactivity of the primary allylic amine is governed by the inductive electron-withdrawal of the vinyl group, which lowers the basicity of the nitrogen lone pair compared to saturated analogues.

Comparative Basicity (pKa)

The decreased

| Amine Class | Structure | Conjugate Acid | Electronic Driver |

| Allylamine | 9.49 | ||

| Propylamine | 10.71 | Alkyl donation (+I) | |

| Benzylamine | 9.33 | Aryl withdrawal | |

| Aniline | 4.60 | Resonance delocalization |

Data Source: Evans pKa Table & Williams pKa Compilation. [1, 2]

Implication for Protocol Design: Because allylic amines are less basic than their saturated counterparts, they require milder bases for deprotonation in nucleophilic substitution reactions, reducing the risk of base-mediated elimination side reactions.

Transition Metal Catalysis: The Divergent Pathways

The most critical decision in handling allylic amines is the choice of metal catalyst. The interaction between the metal center and the alkene

Pathway A: Palladium-Catalyzed Allylic Amination (Tsuji-Trost)

In the presence of Pd(0), the allylic amine acts as a nucleophile attacking a

-

Challenge: Primary amines are prone to bis-allylation because the secondary amine product is often more nucleophilic than the starting primary amine.

-

Solution: Use of steric bulk on the electrophile or specific ligands (e.g., Trost ligands) to enforce mono-selectivity.

Pathway B: Ruthenium/Rhodium-Catalyzed Isomerization

In the presence of Ru(II) or Rh(I), the allylic amine acts as a substrate. The metal coordinates to the alkene, facilitates a hydride shift, and isomerizes the double bond to form an enamine, which tautomerizes to an imine.

-

Risk: This is often a "hidden killer" in cross-coupling reactions, leading to hydrolysis and loss of the amine functionality (forming an aldehyde).

-

Utility: Can be used intentionally to synthesize chiral aldehydes from chiral allylic amines.

Mechanistic Visualization

The following diagram illustrates the bifurcation of reactivity based on the metal catalyst employed.

Figure 1: Divergent reactivity pathways. Pd(0) retains the allylic nature; Ru(II) destroys it via isomerization.

Sigmatropic Rearrangements: The Overman Protocol

For the synthesis of primary allylic amines with high enantiopurity, the Overman Rearrangement ([3,3]-sigmatropic rearrangement of allylic trichloroacetimidates) is the industry standard. It circumvents the selectivity issues of direct amination.

Why it works

-

Irreversibility: The conversion of the imidate (C=N) to the amide (C=O) provides a strong thermodynamic driving force.

-

Stereotransfer: The reaction proceeds via a chair-like transition state, transferring chirality from the allylic alcohol oxygen to the nitrogen with complete fidelity.

Experimental Protocol: Overman Synthesis of Allylic Amines

This protocol yields a protected amine (trichloroacetamide) which is easily hydrolyzed to the free amine.[1]

Reagents:

-

Allylic Alcohol (1.0 equiv)[1]

-

Trichloroacetonitrile (

, 1.5 equiv)[1] -

DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 - 0.2 equiv)

-

Solvent: Dichloromethane (DCM) or Toluene (for thermal rearrangement)

Step-by-Step Methodology:

-

Imidate Formation (0°C):

-

Charge a flame-dried flask with the allylic alcohol and DCM (0.2 M).

-

Add DBU (0.1 equiv). Note: DBU is preferred over NaH to prevent side reactions.

-

Add trichloroacetonitrile dropwise at 0°C.[1]

-

Monitor by TLC. The imidate is less polar than the alcohol.

-

Critical Check: Filter the reaction through a short pad of neutral alumina to remove DBU. Acidic silica gel can hydrolyze the imidate.

-

-

Rearrangement (Thermal or Catalytic):

-

Hydrolysis (Deprotection):

-

Treat the resulting trichloroacetamide with NaOH (6N) in Ethanol to liberate the free primary allylic amine.

-

Figure 2: The Overman Rearrangement pathway for high-fidelity synthesis.

Troubleshooting & Optimization

Preventing Bis-Allylation (Tsuji-Trost)

When using a primary allylic amine as a nucleophile in Pd-catalyzed reactions:

-

Problem: The product (secondary amine) is more nucleophilic than the starting material.

-

Fix: Do not use the free amine.[3] Use a Masked Ammonia Source .

-

Recommendation: Use Allylamine itself as the ammonia equivalent if the allyl group is the desired protecting group, or use Phthalimide or Sodium Azide followed by reduction.

-

Alternative: If you must use

, use a large excess (5-10 equiv) of the amine relative to the allyl electrophile.

-

Avoiding Isomerization

If your reaction conditions (e.g., high temperature, presence of base) are causing the allylic amine to isomerize to the imine:

-

Solvent: Switch to non-polar solvents (Toluene) over polar protic ones.

-

Additives: Add mild acid scavengers if using metal hydrides.

-

Catalyst: Avoid Ruthenium or Iridium impurities. Palladium is generally safe unless high temperatures (>100°C) are used without specific ligands.

References

-

Evans, D. A. (2005). Evans pKa Table. Harvard University.

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data.

-

Overman, L. E. (1976).[4] Thermal and mercuric ion catalyzed [3,3]-sigmatropic rearrangement of allylic trichloroacetimidates. 1,3-Transposition of alcohol and amine functions. Journal of the American Chemical Society.[5][6]

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews.

-

Uma, R., Crévisy, C., & Grée, R. (2003). Transposition of Allylic Alcohols into Carbonyl Compounds Mediated by Transition Metal Complexes. Chemical Reviews.

Sources

- 1. Overman Rearrangement | NROChemistry [nrochemistry.com]

- 2. Allylic amine synthesis by amination (allylation) [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Overman Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

- 5. Overman Rearrangement [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

The Evolution of 1-Phenylbut-3-en-2-amine: From Mechanistic Probe to Chiral Scaffold

Executive Summary

1-Phenylbut-3-en-2-amine (CAS: 141448-55-7 for the S-enantiomer) represents a critical structural motif in medicinal chemistry. Originally developed as a mechanistic probe to explore the active site of monoamine oxidase (MAO) via suicide inhibition, it has evolved into a high-value chiral building block for modern drug discovery. Its unique allylic amine structure serves as a rigidified, reactive analogue of amphetamine, offering a versatile handle for constructing complex pharmacophores found in Diacylglycerol Lipase (DAGL) inhibitors and NMDA receptor modulators.

This technical guide analyzes the molecule's transition from a biochemical tool to a therapeutic scaffold, providing validated synthetic protocols and mechanistic insights for drug development professionals.

Chemical Identity & Structural Significance[1][2][3][4][5][6]

The molecule is an allylic amine, structurally defined by a phenyl ring separated from a vinyl group by a chiral ethylamine backbone. It is effectively "

| Feature | Specification |

| IUPAC Name | 1-phenylbut-3-en-2-amine |

| Common Name | |

| CAS Number | 141448-55-7 (S-isomer HCl salt) |

| Molecular Formula | C |

| Molecular Weight | 147.22 g/mol |

| Chirality | The (S)-enantiomer is the primary bioactive scaffold derived from L-Phenylalanine.[1] |

| Structural Class | Allylic Amine; Phenethylamine Analogue |

Structural Homology

-

Amphetamine: 1-phenylpropan-2-amine (Saturated methyl side chain).

-

1-Phenylbut-3-en-2-amine: 1-phenylbut-3-en-2-amine (Unsaturated vinyl side chain).

-

Significance: The vinyl group introduces electronic delocalization potential and steric rigidity, while serving as a "latent" electrophile upon metabolic oxidation.

Mechanistic Pharmacology: The Suicide Substrate Era

Historically, 1-phenylbut-3-en-2-amine gained prominence in the study of Monoamine Oxidase (MAO) inactivation. Unlike competitive inhibitors that bind reversibly, this molecule acts as a mechanism-based inhibitor (suicide substrate) .

Mechanism of Action (MAO Inactivation)

The inhibition follows a

-

Substrate Binding: The amine binds to the MAO active site.

-

Oxidation: MAO (using FAD) oxidizes the

-carbon, converting the amine to an imine. -

Activation: The resulting conjugated imine (1-phenylbut-1-en-3-imine species) is highly electrophilic due to conjugation with the vinyl group.

-

Covalent Capture: A nucleophilic residue within the enzyme active site (or the N5 of the reduced FAD cofactor) attacks the electrophilic intermediate, forming a stable covalent adduct.

-

Inactivation: The enzyme is permanently disabled.

Figure 1: Mechanism-based inactivation of MAO by allylic amines. The catalytic turnover generates a reactive electrophile that traps the enzyme.

Synthetic Evolution: From Racemic to Chiral Pool

The synthesis of 1-phenylbut-3-en-2-amine has shifted from non-selective Grignard additions to high-fidelity "Chiral Pool" synthesis starting from amino acids. This ensures the optical purity required for modern pharmaceutical applications.

Protocol: The "Chiral Pool" Route (Phenylalanine Origin)

This is the industry-standard method for generating the (S)-enantiomer with >99% ee.

Step 1: Protection

-

Reactant: L-Phenylalanine

-

Reagent: Di-tert-butyl dicarbonate (Boc

O) -

Product: N-Boc-L-Phenylalanine[2]

Step 2: Reduction to Aldehyde

-

Reagent: DIBAL-H (Diisobutylaluminum hydride) or Weinreb Amide formation followed by LiAlH

. -

Product: N-Boc-L-Phenylalaninal (Aldehyde). Note: This intermediate is prone to racemization; low temperature (-78°C) is critical.

Step 3: Wittig Olefination

-

Reagent: Methyltriphenylphosphonium bromide (

) + KHMDS or n-BuLi. -

Mechanism: The ylide attacks the aldehyde to form the terminal alkene.

-

Product: (S)-N-Boc-1-phenylbut-3-en-2-amine.

Step 4: Deprotection

-

Reagent: HCl in Dioxane or TFA/DCM.

-

Final Product: (S)-1-phenylbut-3-en-2-amine Hydrochloride.[3]

Figure 2: The "Chiral Pool" synthesis pathway preserving stereochemistry from L-Phenylalanine.

Modern Applications: DAGL and NMDA Modulation

In the last decade, the molecule has transcended its role as a probe to become a scaffold for targeted therapeutics.

Diacylglycerol Lipase (DAGL) Inhibitors

DAGL-

-

Role of the Amine: The 1-phenylbut-3-en-2-amine scaffold is often used as the "leaving group" portion of carbamate-based inhibitors .

-

Mechanism: The carbamate carbonyl is attacked by the catalytic serine of DAGL. The amine portion is released (leaving group), and the enzyme is carbamoylated (inhibited).

-

SAR Insight: The vinyl group provides a specific steric fit in the hydrophobic channel of DAGL, enhancing potency compared to saturated alkyl chains.

NMDA Receptor Modulators[1]

-

Application: Used as a chiral building block for synthesizing antagonists that bind to the ifenprodil-binding site of the NMDA receptor (NR2B subunit).

-

Significance: The rigid chirality of the amine dictates the binding affinity, with the (S)-isomer often showing superior selectivity.

Experimental Protocol: Synthesis of (S)-1-phenylbut-3-en-2-amine

Objective: Synthesis of the hydrochloride salt from N-Boc-L-phenylalaninal.

-

Preparation of Ylide:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under Argon.

-

Cool to 0°C. Add KHMDS (1.1 eq, 0.5 M in toluene) dropwise.

-

Stir for 1 hour (Solution turns bright yellow).

-

-

Wittig Reaction:

-

Cool the ylide solution to -78°C.

-

Add a solution of N-Boc-L-phenylalaninal (1.0 eq) in THF dropwise over 30 minutes.

-

Allow the mixture to warm to room temperature naturally overnight.

-

Quench: Add saturated aqueous NH

Cl. Extract with Ethyl Acetate (3x). -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1) yields the N-Boc alkene.

-

-

Deprotection:

-

Dissolve the N-Boc alkene in minimal Dichloromethane (DCM).

-

Add 4M HCl in Dioxane (5 eq). Stir at RT for 2 hours.

-

Concentrate in vacuo to yield a white solid.

-

Recrystallization: Recrystallize from Ethanol/Ether to ensure high enantiomeric excess (>99% ee).

-

References

-

Mechanism-Based Inactivation of Monoamine Oxidase : Silverman, R. B. (1985). "Mechanism of inactivation of monoamine oxidase by 1-phenylcyclopropylamine and related allylic amines." Biochemistry. Link

-

DAGL Inhibitor Synthesis : Ogasawara, D., et al. (2016). "Rapid and profound rewiring of brain lipid signaling by a selectively reversible DAGL inhibitor." Proceedings of the National Academy of Sciences. Link

-

Synthesis via Wittig Olefination : Luly, J. R., et al. (1987). "A synthesis of protected amino acid allylic esters." Journal of Organic Chemistry. Link

-

NMDA Receptor Modulator Building Blocks : ChemShuttle Product Data. "(S)-1-phenylbut-3-en-2-amine hydrochloride."[3][] Link

-

General Reactivity of Allylic Amines : Trost, B. M. (2004). "Asymmetric Allylic Alkylation." Chemical Reviews. Link

Sources

Methodological & Application

Enantioselective synthesis of 1-phenylbut-3-en-2-amine protocols

Application Note: Enantioselective Synthesis of 1-phenylbut-3-en-2-amine

Executive Summary & Strategic Analysis

The target molecule, 1-phenylbut-3-en-2-amine , represents a fundamental class of chiral homoallylic amines. These scaffolds are critical pharmacophores found in protease inhibitors (e.g., HIV, renin) and serve as versatile intermediates for

The Synthetic Challenge:

The primary challenge in synthesizing this specific target is the starting material: phenylacetaldehyde . Unlike aromatic aldehydes (e.g., benzaldehyde), phenylacetaldehyde possesses acidic

-

Enolization/Tautomerization: Leading to 2-azaallyl anions and racemization.

-

Self-Aldol Condensation: Polymerization of the starting material before imine formation is complete.

Strategic Solution:

To circumvent these issues, this guide prioritizes the Ellman Auxiliary Protocol (Method A) as the industry "Gold Standard." The electron-withdrawing nature of the tert-butanesulfinyl group increases the electrophilicity of the imine while suppressing

Protocol A: Diastereoselective Synthesis via Ellman’s Sulfinamide[1]

This protocol utilizes (R)-tert-butanesulfinamide as a chiral ammonia equivalent. It is the most robust method for enolizable aldehydes.

Phase 1: Condensation (Imine Formation)

Objective: Form the chiral N-sulfinyl imine without racemizing the

Reagents:

-

Phenylacetaldehyde (1.0 equiv)

-

(R)-2-methylpropane-2-sulfinamide (1.1 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)

) (2.0 equiv) -

Solvent: Dry THF (0.5 M)

Step-by-Step Workflow:

-

Setup: Flame-dry a round-bottom flask under Argon. Add (R)-tert-butanesulfinamide and dry THF.

-

Addition: Add Ti(OEt)

via syringe. The solution may turn slightly yellow. -

Substrate Introduction: Add phenylacetaldehyde dropwise at room temperature.

-

Expert Insight: Do not heat initially. The Lewis acidity of Ti(OEt)

is sufficient to drive dehydration while acting as a water scavenger.

-

-

Reaction: Stir at ambient temperature for 6–12 hours. Monitor by TLC (stain with KMnO

or Phosphomolybdic Acid). -

Quench: Pour the mixture into a stirring solution of brine (saturated NaCl). A thick white precipitate (Titanium salts) will form.

-

Workup: Filter through a Celite pad to remove Titanium salts. Wash the pad with EtOAc. Dry the filtrate over Na

SO

Phase 2: Diastereoselective Allylation

Objective: Nucleophilic addition of the allyl group.[1] The bulky tert-butyl group directs the attack to the Re-face (assuming non-chelating conditions) or Si-face (chelating), controlling the new stereocenter.

Reagents:

-

N-Sulfinyl imine (from Phase 1)

-

Allylmagnesium bromide (2.0 equiv, 1.0 M in ether)

-

Solvent: CH

Cl

Step-by-Step Workflow:

-

Cooling: Dissolve the imine in anhydrous DCM and cool to -78 °C .

-

Critical Control Point: Low temperature is mandatory to maximize the difference in transition state energies (

), ensuring high diastereomeric ratios (dr).

-

-

Nucleophile Addition: Add Allylmagnesium bromide dropwise over 20 minutes.

-

Equilibration: Stir at -78 °C for 4 hours, then allow to warm slowly to room temperature overnight.

-

Quench: Add saturated NH

Cl solution dropwise at 0 °C. -

Isolation: Extract with DCM. The product is a stable sulfinamide intermediate. Purify to separate diastereomers if dr is < 95:5 (though typically >98:2 is achieved).

Phase 3: Deprotection

Objective: Cleave the sulfinyl group to release the free amine hydrochloride salt.

Reagents:

-

HCl (4.0 M in Dioxane or MeOH)

Step-by-Step Workflow:

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add HCl solution (excess, ~5 equiv).

-

Stir for 1 hour at room temperature.

-

Concentrate in vacuo to yield (R)-1-phenylbut-3-en-2-amine hydrochloride .

-

Optional: Basify with NaHCO

and extract to obtain the free base.

Protocol B: Catalytic Asymmetric Allylboration

For scenarios where stoichiometric auxiliaries are cost-prohibitive, this catalytic method uses chiral BINOL-derivatives to activate allylboronates.

Mechanism: The chiral diol undergoes ligand exchange with the allylboronate, creating a chiral Lewis acid-boronate complex that activates the imine.

Reagents:

-

Phenylacetaldehyde imine (Pre-formed, often N-acyl or N-benzyl protected)

-

Allyldiisopropoxyborane[1]

-

Catalyst: (S)-3,3'-Ph

-BINOL (10-15 mol%) -

Solvent: Toluene

Workflow Summary:

-

Mix the catalyst and Allyldiisopropoxyborane in Toluene at room temperature for 30 mins to form the active species.

-

Stir at -40 °C to 0 °C depending on reactivity.

-

Oxidative workup (basic H

O

Visualization of Reaction Pathways

The following diagram illustrates the Ellman Auxiliary workflow (Protocol A) and the stereochemical control model.

Caption: Workflow for the Ellman auxiliary synthesis of 1-phenylbut-3-en-2-amine, highlighting the critical condensation and diastereoselective addition steps.

Comparative Data & Performance Metrics

| Metric | Protocol A: Ellman Auxiliary | Protocol B: Catalytic Allylboration |

| Enantiomeric Excess (ee) | > 98% (via diastereomeric purity) | 85% – 94% |

| Yield (Overall) | 75% – 85% | 60% – 75% |

| Scalability | High (Kg scale proven) | Moderate (Catalyst cost) |

| Substrate Tolerance | Excellent for enolizable aldehydes | Sensitive to moisture/air |

| Atom Economy | Low (Auxiliary is stoichiometric) | High (Catalytic) |

Troubleshooting & Quality Control

-

Issue: Low Yield in Step 1.

-

Cause: Incomplete condensation due to water.

-

Fix: Increase Ti(OEt)

to 3.0 equiv or use CuSO

-

-

Issue: Poor Diastereoselectivity.

-

Cause: Temperature too high during allylation or coordinating solvent used (THF instead of DCM).

-

Fix: Strictly maintain -78 °C; switch to non-coordinating solvent (DCM or Toluene) to enforce the open transition state model.

-

-

Validation:

-

HPLC: Chiralcel OD-H column, Hexane/iPrOH (90:10), flow 1.0 mL/min.

-

NMR:

H NMR (CDCl

-

References

-

Ellman, J. A., et al. (1999). "Asymmetric Synthesis of Chiral Amines by Highly Diastereoselective 1,2-Additions of Organometallic Reagents to N-tert-Butanesulfinyl Imines." Tetrahedron. 7[3][8]

-

Schaus, S. E., et al. (2002). "Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols." Journal of the American Chemical Society.[7] 1[3]

-

Niu, D., et al. (2016).[9] "Catalytic Asymmetric Umpolung Allylation of Imines." Journal of the American Chemical Society.[7] 9

-

Ellman Laboratory. (n.d.). "Asymmetric Synthesis of Amines - Ellman Laboratory." Yale University. 10

-

Sigma-Aldrich. (n.d.). "Ellman's Sulfinamides."[2][11][10] Sigma-Aldrich Technical Bulletins. Link[3]

Sources

- 1. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Modular synthesis of bis-α-chiral amines using Ellman sulfinamide for consecutive S-to-C chirality induction/transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral phosphoric acid-catalyzed addition of thiols to N-acyl imines: access to chiral N,S-acetals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Phosphoric Acid-Catalyzed Addition of Thiols to N-Acyl Imines: Access to Chiral N,S-Acetals [organic-chemistry.org]

- 5. Chiral Phosphoric Acid Catalyzed Peroxidation of Imines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Pd-catalysed asymmetric allylic alkylation reactions of sulfamidate imines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Bi(OAc)3/chiral phosphoric acid catalyzed enantioselective allylation of seven-membered cyclic imines, dibenzo[b,f][1,4]oxazepines - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. Catalytic Asymmetric Umpolung Allylation of Imines [organic-chemistry.org]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 11. mdpi.com [mdpi.com]

Application Note: Chemoselective Synthesis of Allylic Amines via Reductive Amination

Executive Summary & Strategic Rationale

The synthesis of allylic amines via reductive amination presents a specific chemoselectivity challenge: distinguishing between 1,2-reduction (imine reduction, desired) and 1,4-reduction (conjugate addition/reduction, undesired). Standard conditions often lead to saturation of the alkene or polymerization of the sensitive

This guide details two distinct protocols to navigate this landscape:

-

Protocol A (Indirect): Titanium(IV) Isopropoxide /

: The "Gold Standard" for sterically hindered ketones or highly sensitive conjugated systems. It physically separates imine formation from the reduction step. -

Protocol B (Direct): Sodium Triacetoxyborohydride (STAB) : The "High-Throughput" standard for aldehydes and unhindered ketones, utilizing mild acidity to catalyze imine formation while minimizing side reactions.

Chemoselectivity Landscape

The following diagram illustrates the kinetic competition inherent in this reaction.

Figure 1: Reaction pathways in the reductive amination of

Protocol A: Titanium(IV) Isopropoxide Mediated (Indirect)

Best For:

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate:

-Unsaturated Ketone/Aldehyde (1.0 equiv) -

Amine: Primary or Secondary Amine (1.1–1.2 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (

) (1.25–1.5 equiv) -

Reductant: Sodium Borohydride (

) (1.0–1.5 equiv) -

Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).[1] Note: THF can be used for solubility but slows the reaction.

Step-by-Step Methodology

-

Complexation (Imine Formation):

-

In a flame-dried flask under Nitrogen (

), dissolve the Carbonyl substrate (1.0 equiv) and Amine (1.1 equiv) in absolute EtOH ( -

Add

(1.25 equiv) dropwise via syringe. -

Observation: The solution often turns slightly yellow or hazy.

-

Stir at ambient temperature for 6–12 hours.

-

Checkpoint: Monitor by TLC or LCMS. You must see complete consumption of the starting carbonyl before proceeding. The intermediate is the imine (often visible by UV).

-

-

Reduction:

-

Cool the reaction mixture to

(ice bath). Critical: Cooling suppresses 1,4-reduction. -

Add

(1.0 equiv) portion-wise. Caution: Gas evolution ( -

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

-

Workup (Titanium Quench):

-

The "Messy" Part: Quenching Ti reactions can result in a gelatinous emulsion if not handled correctly.

-

Method: Add

aqueous ammonium hydroxide ( -

Stir vigorously for 20 minutes until a white, granular precipitate (

) forms. -

Filter through a pad of Celite . Wash the pad with DCM or EtOAc.

-

Concentrate the filtrate to obtain the crude amine.

-

Protocol B: Sodium Triacetoxyborohydride (Direct)

Best For:

Reagents & Materials[1][2][3][4][5][6][7][8]

-

Substrate:

-Unsaturated Aldehyde (1.0 equiv) -

Amine: 1.0–1.1 equiv

-

Reductant: Sodium Triacetoxyborohydride (STAB) (1.4–1.5 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF.[2]

-

Additive: Acetic Acid (AcOH) (1.0 equiv) – Optional, used if reaction is sluggish.

Step-by-Step Methodology

-

Mixing:

-

In a reaction vial, dissolve Aldehyde (1.0 equiv) and Amine (1.05 equiv) in DCE (

). -

Optional: If using a secondary amine or ketone, add AcOH (1.0 equiv) to catalyze iminium formation.

-

-

Reduction:

-

Add STAB (1.4 equiv) in a single portion at RT.

-

Note: Unlike

, STAB does not require toxic cyanide handling and is stable to acid. -

Stir at RT for 2–16 hours.

-

-

Workup:

Process Control & Optimization

Experimental Workflow Visualization

The following diagram outlines the decision logic and workflow for the Titanium-mediated protocol, which is the more complex of the two.

Figure 2: Operational workflow for Ti-mediated reductive amination. The monitoring step is critical to ensure chemoselectivity.

Solvent Selection Matrix

| Solvent | Protocol Compatibility | Pros | Cons |

| DCE (1,2-Dichloroethane) | STAB (Protocol B) | Excellent solubility, accelerates STAB reactions. | Toxic, difficult to remove completely. |

| Ethanol (Absolute) | Ti(IV) (Protocol A) | Green, compatible with | Must be anhydrous for Ti protocol. |

| THF | Both | Good for greasy substrates. | Slows down imine formation compared to DCE/EtOH. |

| Methanol | Ti(IV) / | Fast reaction rates. | Can react with anhydrides/acid chlorides if present. |

Troubleshooting Guide

-

Problem: Low Conversion.

-

Cause: Steric hindrance preventing imine formation.

-

Solution: Switch to Protocol A. Increase

to 2.0 equiv. Heat the imine formation step (Step 1) to

-

-

Problem: Over-reduction (Saturated Amine).

-

Problem: Gelatinous Workup.

-

Cause: Improper hydrolysis of Titanium salts.

-

Solution: Use the "Celite + Water" method. Add minimal water, stir until a white powder forms, then filter. Do not extract the emulsion directly.

-

References

-

Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide and Sodium Borohydride: A Reagent of Choice for Reductive Amination."[6][7][8] Journal of Organic Chemistry, 60(15), 4928–4929. [Link]

-

Abdel-Magid, A. F., et al. (1996).[5][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 61(11), 3849–3862.[5] [Link]

-

Neidigh, K. A., et al. (1998).[9] "Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1, (16), 2527-2532.[4] [Link]

-

Mattson, R. J., et al. (1990).[7] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride." Journal of Organic Chemistry, 55(8), 2552–2554. [Link]

Sources

- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. researchgate.net [researchgate.net]

- 4. designer-drug.com [designer-drug.com]

- 5. Reductive amination - Wikipedia [en.wikipedia.org]

- 6. organic-chemistry.org [organic-chemistry.org]

- 7. semanticscholar.org [semanticscholar.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

Application Note: High-Performance Ligand Design Using 1-Phenylbut-3-en-2-amine Scaffolds

Executive Summary

In the realm of drug discovery and fine chemical synthesis, the demand for tunable, enantiopure ligands is insatiable. 1-phenylbut-3-en-2-amine (also known as

This guide details the protocol for transforming this chiral amine into a high-efficacy Phosphino-Amine (P,N) Ligand and its subsequent application in Pd-Catalyzed Asymmetric Allylic Alkylation (AAA) . By leveraging the disparate electronic properties of the "hard" nitrogen and "soft" phosphorus, researchers can achieve exceptional enantioselectivity in carbon-carbon bond-forming reactions.

Ligand Design & Synthesis Strategy

The Scaffold Advantage

Direct use of primary amines as ligands in transition metal catalysis is often limited by catalyst poisoning or lack of steric bulk. However, derivatizing 1-phenylbut-3-en-2-amine into a P,N-hybrid ligand unlocks three critical mechanisms:

-

Electronic Desymmetrization: The P-donor strongly binds soft metals (Pd, Ir), while the N-donor forms a hemilabile bond, creating a vacant site for substrate coordination during the catalytic cycle.

-

Steric Wall: The phenyl group at the chiral center creates a rigid chiral pocket.

-

Alkene Interaction: The pendant vinyl group can stabilize low-valent metal species or act as a "doorkeeper" to control substrate approach.

Protocol A: Synthesis of N-(diphenylphosphino)-1-phenylbut-3-en-2-amine (Ligand L1)

Reaction Overview:

Materials:

-

(S)-1-phenylbut-3-en-2-amine (1.0 equiv, >98% ee)

-

Chlorodiphenylphosphine (

) (1.1 equiv) -

Triethylamine (

) (1.5 equiv) -

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen atmosphere

Step-by-Step Methodology:

-

Preparation: Flame-dry a 50 mL Schlenk flask and cool under a stream of argon. Add (S)-1-phenylbut-3-en-2-amine (147 mg, 1.0 mmol) and anhydrous DCM (5 mL).

-

Base Addition: Add

(210 µL, 1.5 mmol) via syringe. Cool the mixture to 0°C using an ice bath. -

Phosphinylation: Dropwise add

(200 µL, 1.1 mmol) over 5 minutes. The solution may turn slightly cloudy due to amine salt formation. -

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (silica; Hexane/EtOAc 9:1) or

P NMR (product signal typically shifts to ~30-45 ppm). -

Work-up: Dilute with diethyl ether (10 mL) to precipitate triethylamine hydrochloride salts. Filter quickly through a pad of Celite under inert atmosphere (Schlenk filtration recommended to prevent oxidation).

-

Purification: Concentrate the filtrate in vacuo. If necessary, purify via rapid column chromatography on neutral alumina (deactivated) under nitrogen pressure. Note: Silica gel can hydrolyze the P-N bond; alumina is preferred.

-

Storage: Store Ligand L1 at -20°C under argon.

Application: Pd-Catalyzed Asymmetric Allylic Alkylation[1]

The P,N-ligand L1 is particularly effective in the palladium-catalyzed substitution of allylic acetates with soft nucleophiles (Tsuji-Trost reaction). The hemilabile nature of the ligand accelerates the nucleophilic attack step.

Protocol B: Catalytic Run

Substrates:

-

Electrophile: 1,3-Diphenylallyl acetate (Standard test substrate)

-

Nucleophile: Dimethyl malonate

-

Base: N,O-Bis(trimethylsilyl)acetamide (BSA) and catalytic KOAc

Experimental Setup:

-

Catalyst Formation: In a glovebox, weigh

(1.8 mg, 0.005 mmol, 2.5 mol% Pd) and Ligand L1 (3.6 mg, 0.011 mmol, 5.5 mol%) into a reaction vial. Dissolve in anhydrous DCM (1.0 mL) and stir for 20 mins to generate the active catalyst. -

Substrate Addition: Add 1,3-Diphenylallyl acetate (50 mg, 0.2 mmol) dissolved in DCM (0.5 mL).

-

Nucleophile Activation: In a separate vial, mix Dimethyl malonate (3 equiv) with BSA (3 equiv) and a pinch of KOAc. Stir for 10 mins.

-

Reaction: Add the nucleophile mixture to the catalyst/substrate solution. Stir at room temperature (23°C).

-

Monitoring: Monitor consumption of the acetate by TLC. Reaction is typically complete in 2–6 hours.

-

Quench & Analysis: Quench with saturated

(aq). Extract with DCM. Dry over

Mechanism & Logic (DOT Visualization)

The following diagram illustrates the catalytic cycle, highlighting the critical role of the Ligand L1 in controlling the stereochemistry during the nucleophilic attack.

Figure 1: Catalytic cycle for Pd-catalyzed allylic alkylation using P,N-ligand derived from 1-phenylbut-3-en-2-amine.

Performance Data & Troubleshooting

Table 1: Optimization Parameters for Ligand L1

| Parameter | Condition A | Condition B (Recommended) | Condition C |

| Solvent | THF | DCM | Toluene |

| Temp | 0°C | 23°C (RT) | 40°C |

| Base | NaH | BSA / KOAc | |

| Yield | 65% | 92% | 88% |

| ee% | 85% | 94% | 89% |

Troubleshooting Guide:

-

Low Yield: Often caused by oxidation of the phosphorus center. Ensure strictly oxygen-free conditions during ligand synthesis and catalyst formation.

-

Low ee%: Indicates "ligand slip" or background reaction. Lower the temperature to 0°C or increase the ligand:metal ratio to 2.5:1 to ensure full coordination.

-

Amine Stability: The P-N bond is sensitive to acid. Avoid acidic workups; use basic alumina or rapid filtration.

References

-

Feringa, B. L., et al. (2000).[1] Phosphoramidites: Privileged Ligands in Asymmetric Catalysis.[2] Accounts of Chemical Research. Link

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations.[2] Chemical Reviews. Link

-

Pfaltz, A. (1993). Chiral Semicorrins and Related Nitrogen Heterocycles as Ligands in Asymmetric Catalysis. Accounts of Chemical Research. Link

-

PubChem Compound Summary. (2023). 1-phenylbut-3-en-2-amine.[3][4] National Library of Medicine.[5] Link

-

Guiry, P. J., & Saunders, C. P. (2004). The Development of P,N-Ligands for Asymmetric Catalysis.[2][1][6][7] Advanced Synthesis & Catalysis. Link

Sources

- 1. Phosphoramidite ligand - Wikipedia [en.wikipedia.org]

- 2. asym.dicp.ac.cn [asym.dicp.ac.cn]

- 3. products-search [coolpharm.com]

- 4. biorxiv.org [biorxiv.org]

- 5. 1-Phenylbut-3-en-1-one | C10H10O | CID 11039804 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. asym.dicp.ac.cn [asym.dicp.ac.cn]

Application Note: Functionalization of the Alkene Group in 1-Phenylbut-3-en-2-amine

Introduction & Strategic Significance

The scaffold 1-phenylbut-3-en-2-amine (also known as

The terminal alkene moiety is the site of highest strategic value. Its functionalization allows for the rapid expansion of chemical space while maintaining the integrity of the adjacent chiral amine center. However, the presence of the nucleophilic amine and the proximal chiral center (C2) presents two specific challenges:

-

Catalyst Poisoning: The free amine can chelate transition metals (Ru, Pd, Os), quenching catalytic cycles.

-

Stereochemical Erosion: Uncontrolled reaction conditions can lead to racemization at C2 or poor diastereoselectivity at newly formed centers.

This guide details three high-fidelity protocols to functionalize this alkene, transforming the scaffold into high-value intermediates:

Core Decision Workflow

Figure 1: Decision tree for the functionalization of 1-phenylbut-3-en-2-amine.

Pre-requisite: N-Protection

Critical Step: Attempting metal-catalyzed reactions (Metathesis, Dihydroxylation) on the free amine will result in failure due to catalyst coordination. The tert-butoxycarbonyl (Boc) group is recommended for its stability to basic conditions and orthogonality to oxidative protocols.

Standard Protocol:

-

Dissolve 1-phenylbut-3-en-2-amine (1.0 equiv) in DCM (0.2 M).

-

Add

(1.5 equiv) followed by -

Stir at RT for 4 h. Wash with 1M HCl, sat.

, and brine. -

Yield is typically >95%. Use N-Boc-1-phenylbut-3-en-2-amine for all subsequent protocols.

Protocol A: Olefin Cross-Metathesis (CM)

Objective: Extension of the carbon skeleton to access

Materials

-

Substrate: N-Boc-1-phenylbut-3-en-2-amine.

-

Partner: Methyl acrylate (5–10 equiv) or Methyl vinyl ketone.

-

Catalyst: Hoveyda-Grubbs 2nd Generation (HG-II) (2–5 mol%). Note: HG-II is preferred over Grubbs II for electron-deficient partners.

-

Solvent: Dichloromethane (DCM), anhydrous, degassed.

Step-by-Step Procedure

-

Setup: In a flame-dried Schlenk flask under Argon, dissolve N-Boc-amine (1.0 mmol) and methyl acrylate (5.0 mmol) in degassed DCM (5 mL, 0.2 M).

-

Catalyst Addition: Add HG-II catalyst (0.02 mmol, 2 mol%) as a solid in one portion. The solution will turn characteristic green/brown.

-

Reflux: Fit with a reflux condenser and heat to 40°C for 12–24 hours. The high equivalent of acrylate drives the equilibrium toward the cross-product and breaks up homodimers.

-

Workup: Concentrate the reaction mixture in vacuo.

-

Purification: Flash chromatography (SiO2, Hexane/EtOAc). The excess acrylate is volatile and removed during concentration.

-

Target Product: Methyl (E)-4-((tert-butoxycarbonyl)amino)-5-phenylpent-2-enoate.

-

Key Insight: The reaction is highly E-selective (>20:1 E/Z) due to the thermodynamic stability of the trans-enoate.

Protocol B: Stereoselective Iodocyclization

Objective: Intramolecular cyclization to form chiral oxazolidinones. Mechanism: Iodine activates the alkene (forming an iodonium ion). The carbonyl oxygen of the Boc group acts as the internal nucleophile (5-exo-trig cyclization). This reaction fixes the relative stereochemistry between the amine center and the new stereocenters.

Materials

-

Substrate: N-Boc-1-phenylbut-3-en-2-amine.

-

Reagent: Iodine (

, 3.0 equiv). -

Base:

(3.0 equiv) or 2,6-lutidine. -

Solvent:

or

Step-by-Step Procedure

-

Dissolution: Dissolve N-Boc-amine (1.0 mmol) in dry acetonitrile (10 mL) at 0°C.

-

Addition: Add solid

(3.0 mmol) followed by -

Reaction: Allow to warm to RT and stir for 12 hours. The mixture will darken.

-

Quench: Add saturated aqueous

(sodium thiosulfate) until the iodine color disappears (turns pale yellow/colorless). -

Extraction: Extract with EtOAc (3x). Dry over

. -

Purification: Flash chromatography.

-

Target Product: 4-benzyl-5-(iodomethyl)oxazolidin-2-one.

-

Stereochemical Outcome: The reaction proceeds via a trans-addition. The existing chiral center at C4 (benzyl) directs the formation of the C5 center. Typically, the 4,5-trans oxazolidinone is favored (anti-relationship between the benzyl group and the iodomethyl group) to minimize A(1,3) strain in the transition state.

Figure 2: Mechanistic pathway for the conversion of N-Boc allylic amine to oxazolidinone.

Protocol C: Diastereoselective Dihydroxylation

Objective: Conversion of the alkene to a vicinal diol (Upjohn conditions). Mechanism: Osmium tetroxide-catalyzed syn-dihydroxylation. The stereochemistry is governed by Kishi’s empirical rule (anti-approach relative to the chiral amine/hydroxyl center).

Materials

-

Substrate: N-Boc-1-phenylbut-3-en-2-amine.

-

Catalyst:

(2.5 wt% in tBuOH) or -

Co-oxidant: N-Methylmorpholine N-oxide (NMO) (1.2 equiv).

-

Solvent: Acetone/Water (8:1).

Step-by-Step Procedure

-

Preparation: Dissolve N-Boc-amine (1.0 mmol) in Acetone/Water (10 mL).

-

Oxidant Addition: Add NMO (1.2 mmol).

-

Catalyst Initiation: Add

solution (0.02 mmol, 2 mol%). -

Reaction: Stir at RT for 12–24 h. The solution usually turns tan/brown.

-

Quench: Add solid

(500 mg) and stir for 30 mins to reduce residual osmium (mixture turns black/precipitates). -

Workup: Filter through a pad of Celite. Extract filtrate with EtOAc.[1]

-

Purification: Flash chromatography (DCM/MeOH gradient).

-

Target Product: (2R,3S)-3-((tert-butoxycarbonyl)amino)-4-phenylbutane-1,2-diol (assuming 2S starting material and anti-Kishi selectivity).

-

Summary of Conditions & Troubleshooting

| Reaction | Key Reagents | Critical Parameter | Common Issue | Solution |

| Cross-Metathesis | HG-II, Acrylate | Concentration (0.1–0.2 M) | Homodimerization | Increase acrylate equivalents (5-10x); add catalyst in two portions. |

| Iodocyclization | Protection from light | Incomplete conversion | Ensure anhydrous solvent; warm to 40°C if sluggish. | |

| Dihydroxylation | Quenching | Residual Osmium (Black spots) | Thorough Celite filtration; use |

References

-

Connon, S. J., & Blechert, S. (2003). Recent Developments in Olefin Cross-Metathesis. Angewandte Chemie International Edition, 42(17), 1900–1923. Link

-

Knapp, S., & Patel, D. V. (1983). Synthesis of cyclic amino alcohols via iodocyclization of allylic carbamates. Journal of the American Chemical Society, 105(23), 6985–6986. Link

-

Donohoe, T. J., et al. (2002). The tethered aminohydroxylation (TA) of allylic carbamates. Organic Letters, 4(9), 1563–1565. Link

-

Cha, J. K., & Kim, N.-S. (1995). Stereochemical control in addition reactions to chiral allylic amines. Chemical Reviews, 95(6), 1761–1795. Link

- Grubbs, R. H. (2003). Handbook of Metathesis. Wiley-VCH.

Sources

Application Note: Optimizing Diastereocontrol in the Synthesis of Homoallylic Amines via Imine Allylation

Introduction & Strategic Overview

The synthesis of homoallylic amines is a cornerstone transformation in modern drug discovery, serving as the primary entry point for

This guide moves beyond basic reactivity to focus on stereocontrol . The choice of allylating reagent and reaction conditions dictates the transition state geometry—either the closed, cyclic Zimmerman-Traxler model (Type I) or the open, acyclic model (Type II). Understanding this dichotomy is the prerequisite for predictable diastereoselectivity.

The Mechanistic Landscape[1][2]

-

Type I Reagents (B, Zn, Mg, In): Coordinate internally to the imine nitrogen, forming a rigid six-membered chair-like transition state. Stereochemistry is transferred faithfully from the reagent geometry (

-crotyl -

Type II Reagents (Si, Sn): Require an external Lewis Acid (LA) for activation. The reaction proceeds via an open transition state to minimize steric clash, typically favoring syn products regardless of reagent geometry (stereoconvergent).

Mechanistic Basis of Diastereocontrol

To control the outcome, one must visualize the transition state (TS). The following diagram contrasts the closed Zimmerman-Traxler model (favored by Ellman auxiliaries and Type I metals) against the Open Lewis-Acid model.

Figure 1: Mechanistic divergence between Type I (Closed) and Type II (Open) allylation pathways.[1][2][3][4][5][6][7][8]

Protocol A: Substrate-Controlled Diastereoselectivity (Ellman's Auxiliary)

This is the "Gold Standard" for chiral amine synthesis. The use of N-tert-butanesulfinyl imines provides a removable chiral auxiliary that exerts powerful stereocontrol via a closed transition state.

Why this works

The tert-butanesulfinyl group acts as a Lewis base, coordinating with the metal (Mg, Zn, or In) of the allyl reagent. This locks the conformation, forcing the allyl group to attack from the face opposite the bulky tert-butyl group.

Experimental Workflow

Figure 2: Step-by-step workflow for Ellman Imine Allylation.

Detailed Protocol

Step 1: Imine Formation

-

Charge a flame-dried flask with (R)-tert-butanesulfinamide (1.0 equiv) and the aldehyde (1.1 equiv).

-

Add THF (0.5 M concentration).

-

Add Ti(OEt)

(2.0 equiv) dropwise. Note: Ti(OEt) -

Stir at RT for 12–24 h. Monitor by TLC or disappearance of aldehyde C=O stretch in IR.

-

Quench: Pour into brine with vigorous stirring. Filter the resulting titanium salts through Celite.

-

Concentrate and purify via silica gel chromatography.

Step 2: Diastereoselective Allylation

-

Dissolve the N-sulfinyl imine in DCM or Toluene (0.2 M).

-

Critical Insight: Avoid THF if possible. Coordinating solvents like THF compete with the sulfinyl oxygen for metal coordination, disrupting the rigid transition state and lowering diastereoselectivity (dr).

-

-

Cool to -78 °C.

-

Add Allylmagnesium bromide (2.0 equiv) dropwise.

-

Alternative: For higher functional group tolerance, use Allylzinc bromide (prepared in situ).

-

-

Stir at -78 °C for 4 h, then warm slowly to RT overnight.

-

Quench with sat. NH

Cl. Extract with EtOAc. -

Analyze crude dr via

H NMR or HPLC before purification.

Step 3: Deprotection

-

Dissolve the sulfinamide in MeOH.

-

Add 4M HCl in dioxane (excess). Stir for 1 h.

-

Precipitate the amine hydrochloride salt with Et

O or basify to isolate the free amine.

Data: Solvent Influence on Diastereoselectivity

| Solvent | Metal Reagent | Yield (%) | Diastereomeric Ratio (dr) |

| DCM | AllylMgBr | 92 | 98:2 |

| Toluene | AllylMgBr | 89 | 96:4 |

| THF | AllylMgBr | 94 | 75:25 |

| Et | AllylMgBr | 85 | 88:12 |

Data aggregated from Ellman et al. [1] and subsequent process optimization studies.

Protocol B: Reagent-Controlled Crotylation (Lewis Acid Catalyzed)

When the substrate is achiral, or when syn-homoallylic amines are required, Lewis Acid (LA) catalyzed addition of allylstannanes is the preferred method (Type II).

Mechanism

Unlike the Ellman method, this proceeds via an open transition state.[1] The Lewis Acid (e.g., BF

Detailed Protocol

-

Preparation: Flame-dry a flask under Argon.

-

Activation: Dissolve the imine (1.0 equiv) in dry DCM. Cool to -78 °C.

-

Lewis Acid: Add BF

OEt -

Addition: Add Tributylcrotylstannane (1.2 equiv) slowly.

-

Note: Regardless of whether you use

or

-

-

Workup: Quench with sat. NaHCO

. (Do not use acidic quench immediately, as stannyl byproducts can be acid-sensitive/toxic). -

Purification: Removal of tin residues is critical. Use KF/Silica gel stirring or wash with 10% aqueous KF to precipitate Bu

SnF.

Protocol C: Green Chemistry (Indium-Mediated Barbier)

For rapid analog generation or water-soluble substrates, Indium-mediated allylation is superior. It tolerates water and does not require dry solvents.

Detailed Protocol

-

Mix aldehyde (1.0 equiv), amine (1.1 equiv), and Allyl Bromide (1.5 equiv) in THF/H

O (1:1) . -

Add Indium powder (1.2 equiv).

-

Sonicate or stir vigorously at RT for 1–4 h.

-

Mechanism: In situ formation of the imine occurs, followed immediately by attack of the transient Allyl-Indium species.

-

Selectivity: Generally provides anti products (Type I mechanism) but with lower dr than the Ellman method due to the reversibility of imine formation in water.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Imine hydrolysis | Ensure strictly anhydrous conditions for Type I/II. Switch to Ti(OEt) |

| Poor dr (Ellman) | Coordinating solvent | Switch solvent from THF to DCM or Toluene . THF competes with the sulfinyl group. |

| Poor dr (Ellman) | Temperature too high | Maintain -78 °C during addition. The energy difference between TS-1 and TS-2 is small; low T maximizes the population of the favorable pathway. |

| Tin Contamination | Inefficient workup | Wash organic layer with 10% KF solution. The insoluble Bu |

| No Reaction (Indium) | Indium surface oxidation | Activate Indium by washing with dilute HCl or sonicating prior to use. |

References

-

Ellman, J. A., et al. (2002). Asymmetric Synthesis of Amines with tert-Butanesulfinamide. Chemical Reviews.[6] Available at: [Link]

-

Kobayashi, S., & Ishitani, H. (1999).[6] Catalytic Enantioselective Addition to Imines.[3][6][9] Chemical Reviews.[6] Available at: [Link]

-

Denmark, S. E., & Fu, J. (2003). Catalytic Enantioselective Addition of Allylic Organometallic Reagents to Aldehydes and Ketones.[3] Chemical Reviews.[6] Available at: [Link]

-

Chan, T. H., & Li, C. J. (1999). Indium-Mediated Organometallic Reactions in Aqueous Media.[8] Journal of the American Chemical Society.[3][10] Available at: [Link]

-

Yus, M., & González-Gómez, J. C. (2013). Diastereoselective Allylation of Imines.[2][3][7][9] Chemical Reviews.[6] Available at: [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. dspace.mit.edu [dspace.mit.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. harnedgroup.wordpress.com [harnedgroup.wordpress.com]

- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

Application Note: Microwave-Assisted Synthesis of 1-Phenylbut-3-en-2-amine via Petasis Borono-Mannich Reaction

This Application Note is designed for research scientists and drug development professionals. It details a robust, microwave-accelerated protocol for the synthesis of 1-phenylbut-3-en-2-amine , a valuable homoallylic amine scaffold found in various bioactive alkaloids and CNS-active agents.

Executive Summary

The synthesis of allylic and homoallylic amines, such as 1-phenylbut-3-en-2-amine , is a critical transformation in medicinal chemistry. Traditional routes (e.g., Grignard addition to imines) often suffer from harsh conditions, low functional group tolerance, and the instability of phenylacetaldehyde-derived imines.

This protocol utilizes the Microwave-Assisted Petasis Borono-Mannich Reaction .[1] By coupling phenylacetaldehyde, an amine, and vinylboronic acid under microwave irradiation, we achieve rapid convergence to the target skeleton with high atom economy. Microwave heating specifically overcomes the high activation energy associated with the nucleophilic addition of vinylboronates, reducing reaction times from days (at room temperature) to minutes.

Scientific Principles & Mechanism

The Challenge of the Target Structure

The target molecule, 1-phenylbut-3-en-2-amine (

Mechanistic Pathway

The reaction proceeds through a distinct multi-step mechanism accelerated by dipolar polarization:

-

Iminium Formation: Condensation of phenylacetaldehyde (1) and the amine (2) generates an electrophilic iminium ion in situ.

-

Boronate Coordination: The vinylboronic acid (3) coordinates with the amine or solvent to form a tetra-coordinate "ate" complex.

-

Intramolecular Transfer: The vinyl group undergoes an intramolecular migration from boron to the iminium carbon. This step is the rate-determining step and is significantly accelerated by microwave irradiation due to the high polarity of the transition state.

Figure 1: Mechanistic pathway of the Petasis Borono-Mannich reaction highlighting the microwave-critical transition state.

Equipment & Materials

Reagents

-

Phenylacetaldehyde (CAS 122-78-1): 1.0 mmol. Note: Must be freshly distilled or purified to remove phenylacetic acid.

-

2,4-Dimethoxybenzylamine (DMB-NH2) (CAS 20781-20-8): 1.0 mmol. Selected as a "cleavable" protecting group to access the primary amine.

-

Vinylboronic acid (CAS 4363-34-2): 1.2 mmol.

-

Solvent: Hexafluoroisopropanol (HFIP) or Ethanol (EtOH). HFIP is recommended for accelerating Petasis reactions.

-

Catalyst (Optional): Salicylic acid (10 mol%) can promote iminium formation if using EtOH.

Instrumentation

-

Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

-

Vessel: 2-5 mL microwave-transparent glass vial with crimp cap and Teflon/silicone septum.

-

Stirring: Magnetic stir bar (high field strength).

Experimental Protocol

Method A: Microwave Synthesis of N-DMB-1-phenylbut-3-en-2-amine

1. Preparation:

-

In a 5 mL microwave vial, add Phenylacetaldehyde (120 mg, 1.0 mmol) and 2,4-Dimethoxybenzylamine (167 mg, 1.0 mmol).

-

Add Hexafluoroisopropanol (HFIP) (2.0 mL). Stir for 1 minute at room temperature to initiate imine formation. Observation: Solution may become slightly warm.

-

Add Vinylboronic acid (86 mg, 1.2 mmol). Cap the vial immediately.

2. Microwave Irradiation:

-

Program the microwave reactor with the following parameters:

-

Temperature: 100 °C

-

Time: 20 minutes

-

Pressure Limit: 15 bar

-

Power: Dynamic (Max 150 W)

-

Stirring: High

-

-

Expert Insight: A temperature of 100°C is chosen to balance reaction rate with the thermal stability of the phenylacetaldehyde derived imine.

3. Work-up:

-

Cool the reaction to room temperature (compressed air cooling).

-

Transfer the mixture to a separatory funnel containing Dichloromethane (DCM) (20 mL) and Sat. NaHCO3 (20 mL).

-

Extract the aqueous layer with DCM (2 x 10 mL).

-

Combine organic layers, dry over Na2SO4 , filter, and concentrate in vacuo.

4. Purification:

-